molecular formula C14H10N4O4S B11185422 methyl (2Z)-{4-oxo-2-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1,3-thiazol-5(4H)-ylidene}ethanoate

methyl (2Z)-{4-oxo-2-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1,3-thiazol-5(4H)-ylidene}ethanoate

Cat. No.: B11185422
M. Wt: 330.32 g/mol
InChI Key: XBSXZBQXIYOLDW-DAKPMXLASA-N
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Description

Methyl (2Z)-{4-oxo-2-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1,3-thiazol-5(4H)-ylidene}ethanoate is a complex organic compound that features a unique combination of indole, thiazole, and hydrazone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-{4-oxo-2-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1,3-thiazol-5(4H)-ylidene}ethanoate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Thiazole Ring Formation: The thiazole ring can be constructed via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the indole derivative with hydrazine or its derivatives.

    Final Coupling: The final step involves coupling the hydrazone intermediate with the thiazole derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-{4-oxo-2-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1,3-thiazol-5(4H)-ylidene}ethanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, alkylating agents, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce hydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound might be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological targets can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its structural features might be optimized to enhance its pharmacological properties.

Industry

In the industry, the compound might find applications in the development of new materials, such as polymers or dyes, due to its unique electronic and structural properties.

Mechanism of Action

The mechanism of action of methyl (2Z)-{4-oxo-2-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1,3-thiazol-5(4H)-ylidene}ethanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of indole, thiazole, and hydrazone moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound for research and development.

Properties

Molecular Formula

C14H10N4O4S

Molecular Weight

330.32 g/mol

IUPAC Name

methyl (2Z)-2-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-4-oxo-1,3-thiazol-5-ylidene]acetate

InChI

InChI=1S/C14H10N4O4S/c1-22-10(19)6-9-12(20)16-14(23-9)18-17-11-7-4-2-3-5-8(7)15-13(11)21/h2-6,15,21H,1H3/b9-6-,18-17?

InChI Key

XBSXZBQXIYOLDW-DAKPMXLASA-N

Isomeric SMILES

COC(=O)/C=C\1/C(=O)N=C(S1)N=NC2=C(NC3=CC=CC=C32)O

Canonical SMILES

COC(=O)C=C1C(=O)N=C(S1)N=NC2=C(NC3=CC=CC=C32)O

Origin of Product

United States

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